molecular formula C22H26N2O5 B2708140 3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide CAS No. 899992-37-1

3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide

Cat. No.: B2708140
CAS No.: 899992-37-1
M. Wt: 398.459
InChI Key: VLLDDPRJCDKLOP-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a phenyl group, and a trimethoxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide typically involves the reaction of piperidine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to opioid receptors, resulting in analgesic effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-(3,4,5-trimethoxybenzoyl)thiourea
  • N-phenyl-N-(3,4,5-trimethoxybenzoyl)guanidine
  • N-phenyl-N-(3,4,5-trimethoxybenzoyl)acetamide

Uniqueness

3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide is unique due to its specific structural features, such as the combination of a piperidine ring with a trimethoxybenzoyl moiety.

Properties

IUPAC Name

N-phenyl-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-27-18-14-16(15-19(28-2)20(18)29-3)21(25)24(17-10-6-4-7-11-17)22(26)23-12-8-5-9-13-23/h4,6-7,10-11,14-15H,5,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLDDPRJCDKLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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